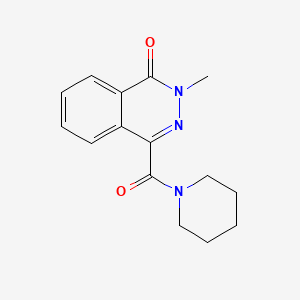
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are critical for cancer cell survival. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to the accumulation of DNA damage, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone has also been reported to exhibit other biological activities. Studies have shown that the compound exhibits antimicrobial activity against a wide range of bacteria and fungi. The compound has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone. One area of research is the development of new analogs of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the compound's antimicrobial and antiviral activities could be further explored for the development of new treatments for infectious diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone involves the reaction of 2-methyl-4-(chlorocarbonyl)phthalazin-1(2H)-one with piperidine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by treatment with a suitable acid.
Applications De Recherche Scientifique
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Studies have shown that the compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
2-methyl-4-(piperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(19)12-8-4-3-7-11(12)13(16-17)15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMBFNODFMDVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
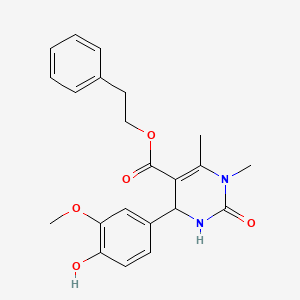
![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)
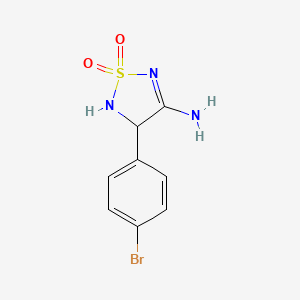
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
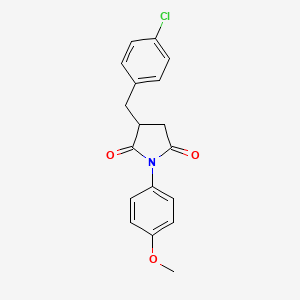
![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)


![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)
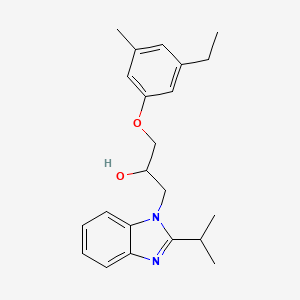
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)